2-Methyl-2-nitro-3-butanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

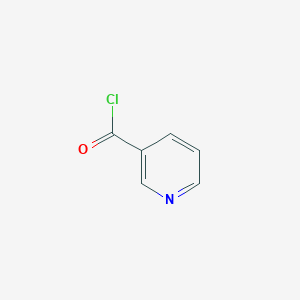

2-Methyl-2-nitro-3-butanone (MNB) is a synthetic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. MNB is a yellow crystalline solid with a molecular weight of 161.12 g/mol and a melting point of 69-70°C. It is a versatile compound that finds its use in several chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Mechanism Of Action

2-Methyl-2-nitro-3-butanone acts as a nitroalkene, which undergoes Michael addition reactions with nucleophiles, such as thiols, amines, and carbanions. The Michael addition reaction proceeds through the formation of a covalent bond between the nucleophile and the β-carbon of the nitroalkene. This reaction is highly selective and occurs under mild reaction conditions. 2-Methyl-2-nitro-3-butanone also undergoes reduction reactions to form 2-methyl-3-butanone, which is an important intermediate in organic synthesis.

Biochemical And Physiological Effects

2-Methyl-2-nitro-3-butanone has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-Methyl-2-nitro-3-butanone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been reported to have anti-viral activity against several viruses, such as herpes simplex virus and influenza virus. 2-Methyl-2-nitro-3-butanone has also been shown to exhibit insecticidal activity against several insect species.

Advantages And Limitations For Lab Experiments

2-Methyl-2-nitro-3-butanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It undergoes selective reactions with nucleophiles, which allows for the synthesis of complex molecules with high selectivity. 2-Methyl-2-nitro-3-butanone has a high yield and is cost-effective, which makes it an attractive reagent for large-scale synthesis. However, 2-Methyl-2-nitro-3-butanone also has certain limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. The reaction conditions for the synthesis of 2-Methyl-2-nitro-3-butanone need to be carefully optimized to obtain a high yield. 2-Methyl-2-nitro-3-butanone is also sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the use of 2-Methyl-2-nitro-3-butanone in scientific research. One direction is the synthesis of new anti-cancer drugs that exhibit high selectivity and low toxicity. 2-Methyl-2-nitro-3-butanone can also be used in the synthesis of new anti-inflammatory drugs that exhibit improved efficacy and reduced side effects. Another direction is the synthesis of new insecticides that exhibit high selectivity and low toxicity. 2-Methyl-2-nitro-3-butanone can also be used in the synthesis of new fragrances that exhibit improved stability and longevity. Overall, the versatile applications of 2-Methyl-2-nitro-3-butanone make it an important compound for use in scientific research.

Synthesis Methods

2-Methyl-2-nitro-3-butanone can be synthesized by the reaction of 2-methyl-3-butanone with nitric acid in the presence of sulfuric acid. The reaction proceeds through the formation of a nitrate ester intermediate, which is then hydrolyzed to form 2-Methyl-2-nitro-3-butanone. The yield of 2-Methyl-2-nitro-3-butanone can be improved by optimizing the reaction conditions, such as the concentration of nitric acid, reaction temperature, and reaction time.

Scientific Research Applications

2-Methyl-2-nitro-3-butanone has been extensively used in scientific research due to its diverse applications. It finds its use as a reagent in the synthesis of several pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. 2-Methyl-2-nitro-3-butanone is also used in the synthesis of agrochemicals, such as herbicides and insecticides. It is an important intermediate in the synthesis of fragrances, such as musk and ambergris. 2-Methyl-2-nitro-3-butanone also finds its use as a precursor in the synthesis of nitroalkenes and nitroalkanes, which are important building blocks in organic synthesis.

properties

CAS RN |

13292-96-1 |

|---|---|

Product Name |

2-Methyl-2-nitro-3-butanone |

Molecular Formula |

C5H9NO3 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

3-methyl-3-nitrobutan-2-one |

InChI |

InChI=1S/C5H9NO3/c1-4(7)5(2,3)6(8)9/h1-3H3 |

InChI Key |

CJWRADLQSDZJDR-UHFFFAOYSA-N |

SMILES |

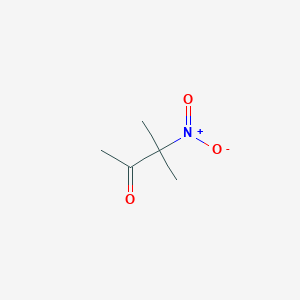

CC(=O)C(C)(C)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C(C)(C)[N+](=O)[O-] |

synonyms |

2-Butanone, 3-methyl-3-nitro- (7CI,8CI,9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)

![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)